molecular formula C21H27N3O4 B2602708 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 894038-10-9

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2602708
CAS No.: 894038-10-9
M. Wt: 385.464
InChI Key: CLMXEOAHQQDHEV-UHFFFAOYSA-N
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Description

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features a unique combination of cyclohexene, dihydrobenzo[dioxin], and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.

    Synthesis of the Dihydrobenzo[dioxin] Moiety: This step involves the formation of the dihydrobenzo[dioxin] ring system, which can be achieved through a series of condensation and cyclization reactions.

    Coupling with Pyrrolidinone: The pyrrolidinone ring is synthesized separately and then coupled with the dihydrobenzo[dioxin] moiety using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexene ring or the dihydrobenzo[dioxin] moiety using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the aromatic ring of the dihydrobenzo[dioxin] moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ureas or aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used to study the interaction of complex organic molecules with biological systems, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
  • **1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)amide
  • **1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity due to subtle differences in its functional groups and overall molecular geometry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-20-12-16(23-21(26)22-9-8-15-4-2-1-3-5-15)14-24(20)17-6-7-18-19(13-17)28-11-10-27-18/h4,6-7,13,16H,1-3,5,8-12,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXEOAHQQDHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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